molecular formula C22H20O2 B122964 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene CAS No. 91221-46-4

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

Cat. No. B122964
Key on ui cas rn: 91221-46-4
M. Wt: 316.4 g/mol
InChI Key: BPKSDMHGDYTXLI-UHFFFAOYSA-N
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Patent
US09309211B2

Procedure details

Following general procedure of McMurry reaction as described in example 1, step B, propiophenone (1.9 g, 3.0 eq) was reacted with bis(4-hydroxyphenyl)-methanone (1.0 g, 1.0 eq) to give 1.3 g desired product (88% yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)[CH2:2][CH3:3].[OH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=2)=O)=[CH:14][CH:13]=1>>[OH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=2)=[C:1]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:2][CH3:3])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
general procedure of McMurry reaction

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=C(CC)C1=CC=CC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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